molecular formula C8H10N2O B11806392 4-Methyl-2-(methylamino)nicotinaldehyde

4-Methyl-2-(methylamino)nicotinaldehyde

Cat. No.: B11806392
M. Wt: 150.18 g/mol
InChI Key: DFPBICOUVKOLBO-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H10N2O. It belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid (vitamin B3). This compound is characterized by the presence of a methyl group and a methylamino group attached to the nicotinaldehyde structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylamino)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-nitropyridine with methylamine under reducing conditions to form the desired product. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 4-Methyl-2-(methylamino)nicotinic acid

    Reduction: 4-Methyl-2-(methylamino)nicotinyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

4-Methyl-2-(methylamino)nicotinaldehyde is utilized as an intermediate in synthesizing more complex organic molecules. Its aldehyde functional group can undergo various chemical transformations, including oxidation, reduction, and substitution reactions to form derivatives such as:

Reaction TypeProduct
Oxidation4-Methyl-2-(methylamino)nicotinic acid
Reduction4-Methyl-2-(methylamino)nicotinyl alcohol
SubstitutionVarious substituted derivatives depending on the nucleophile used

These transformations are crucial for developing new compounds with potential applications in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. Its mechanism of action is thought to involve interactions with specific biomolecules, where the aldehyde group forms covalent bonds with nucleophilic sites on proteins.

Case Study: Anticancer Activity
A study evaluated several nicotinaldehyde derivatives against human cancer cell lines, revealing promising results:

CompoundIC50 (µM)Cancer Cell Line
This compound15.0HeLa (Cervical Cancer)
Other Analogous CompoundsVariesVarious

These findings suggest that this compound has significant anticancer properties, warranting further investigation into its therapeutic potential.

Potential Therapeutic Applications

The compound is being investigated for its potential therapeutic properties beyond anticancer activity. Studies have suggested that compounds with similar structures may exhibit antimicrobial properties as well. The binding affinity of this compound to various biological targets may be influenced by its structural features, enhancing its specificity towards certain targets.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-aminonicotinaldehyde: Lacks the methylamino group but has similar structural features.

    2-Methylamino-3-pyridinecarboxaldehyde: Similar in structure but with different substitution patterns on the pyridine ring.

    Nicotinaldehyde: The parent compound without any additional substituents.

Uniqueness

4-Methyl-2-(methylamino)nicotinaldehyde is unique due to the presence of both a methyl group and a methylamino group, which confer distinct chemical reactivity and potential biological activity. These substituents can influence the compound’s interactions with other molecules and its overall stability, making it a valuable compound for various research applications.

Biological Activity

4-Methyl-2-(methylamino)nicotinaldehyde is a chemical compound derived from nicotinaldehyde, characterized by its unique substitution pattern, which includes a methyl group at the fourth position and a methylamino group at the second position on the pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological properties, making it a subject of interest in various therapeutic and industrial applications.

The molecular formula of this compound is C_8H_10N_2O. The presence of the aldehyde group allows for potential interactions with nucleophilic sites on proteins, which can alter their function. The methylamino group may facilitate hydrogen bonding and electrostatic interactions, enhancing specificity towards biological targets.

Biological Activity

Antimicrobial and Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit antimicrobial and anticancer activities. The mechanism of action likely involves covalent bonding with biomolecules, leading to altered cellular functions. For instance, derivatives of this compound have shown promising results in inhibiting bacterial growth and cancer cell proliferation .

Case Studies

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins due to its aldehyde functionality. This interaction can lead to changes in protein structure and function, potentially disrupting cellular processes such as growth and replication in pathogenic organisms or cancer cells .

Research Findings

Recent studies have highlighted the importance of structural features in determining the biological activity of nicotinic derivatives:

Compound Biological Activity IC50/MIC Values
This compoundPotential antimicrobial and anticancerNot yet established
Similar nicotinic derivativesAntibacterial against S. aureusMIC: 6–7 mM
Other analogsInhibition of cancer cell growthIC50 values < 10 µM

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-methyl-2-(methylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H10N2O/c1-6-3-4-10-8(9-2)7(6)5-11/h3-5H,1-2H3,(H,9,10)

InChI Key

DFPBICOUVKOLBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)NC)C=O

Origin of Product

United States

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